molecular formula C11H14ClNO2 B6258389 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride CAS No. 1205750-91-9

3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride

Cat. No. B6258389
CAS RN: 1205750-91-9
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride (abbreviated as DMHCA HCl) is an important organic compound used in various scientific research applications. It is a white crystalline powder with a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 256.69 g/mol. DMHCA HCl is a derivative of indole-5-carboxylic acid, which is an aromatic heterocyclic compound found in many natural products such as tryptophan, serotonin, and melatonin. DMHCA HCl is used in numerous research applications including biochemical and physiological studies, drug discovery, and drug metabolism.

Scientific Research Applications

DMHCA HCl is used in a variety of scientific research applications. It is used in biochemical and physiological studies to study the activity of enzymes and receptors, as well as to identify and characterize new compounds. It is also used in drug discovery and drug metabolism studies to study the metabolism of drugs and to develop new drugs. DMHCA HCl is also used in gene expression studies to study the regulation of gene expression.

Mechanism of Action

DMHCA HCl acts as an agonist at certain receptors and enzymes, which means that it binds to the receptor or enzyme and activates it. This activation can cause a variety of physiological effects, depending on the receptor or enzyme that is activated. For example, DMHCA HCl can activate serotonin receptors, which can lead to increased serotonin levels in the brain and a decrease in anxiety.
Biochemical and Physiological Effects
DMHCA HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to a decrease in anxiety and an increase in mood. DMHCA HCl has also been shown to increase dopamine levels in the brain, which can lead to improved cognitive performance and an increase in motivation. In addition, DMHCA HCl has been shown to reduce inflammation, which can lead to a decrease in pain and an improvement in overall health.

Advantages and Limitations for Lab Experiments

DMHCA HCl has a number of advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify, and it is also relatively inexpensive. In addition, DMHCA HCl has a wide range of applications, so it can be used in a variety of experiments. However, there are also some limitations to using DMHCA HCl in laboratory experiments. For example, it is not very soluble in water, so it may be difficult to dissolve in aqueous solutions. In addition, DMHCA HCl is not very stable in the presence of light or air, so it must be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for the use of DMHCA HCl in scientific research. For example, it could be used to study the effects of different drugs on the brain, as well as to develop new drugs. It could also be used to study the regulation of gene expression and the effects of different environmental factors on gene expression. In addition, DMHCA HCl could be used to study the effects of different hormones on the body, as well as to develop new hormones. Finally, DMHCA HCl could be used to study the effects of different drugs on the immune system, as well as to develop new drugs for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of DMHCA HCl involves the condensation of 3-methylindole-5-carboxylic acid and 2-chloroethanol in the presence of an acid catalyst. The reaction produces 3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid, which is then hydrolyzed with hydrochloric acid to form DMHCA HCl. The reaction is carried out at temperatures between 40-50°C and yields a product with a purity of >99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride involves the condensation of 3,3-dimethyl-2-aminobutan-1-ol with 2,3-dihydro-1H-indole-5-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3,3-dimethyl-2-aminobutan-1-ol", "2,3-dihydro-1H-indole-5-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3,3-dimethyl-2-aminobutan-1-ol with 2,3-dihydro-1H-indole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid ester.", "Step 2: Hydrolysis of the ester intermediate with aqueous sodium hydroxide to form 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid.", "Step 3: Addition of hydrochloric acid to the 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid to form the hydrochloride salt of 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid." ] }

CAS RN

1205750-91-9

Product Name

3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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